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Compound of Interest

Compound Name: 4-Bromo-3-iodobenzaldehyde
CAS No.: 873387-81-6
Cat. No.: B3030158

Get Quote

\ J

In the landscape of medicinal chemistry and materials science, 4-Bromo-3-iodobenzaldehyde
(CAS 873387-81-6) is not merely a reagent; it is a "privileged scaffold.” Its value lies in its
orthogonal reactivity. The molecule possesses three distinct reactive handles—an aldehyde, an
aryl iodide, and an aryl bromide—each susceptible to activation under specific, non-
overlapping conditions.

This guide moves beyond basic physical properties to focus on the application of this molecule
in iterative cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid
construction of non-symmetrical, tri-substituted benzene derivatives.

Physicochemical Profile & Mass Spectrometry

For the analytical chemist, the molecular weight of 4-Bromo-3-iodobenzaldehyde is not a
single number but a distribution profile defined by the stable isotopes of bromine.

Table 1: Core Chemical Identity[1]
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Property Specification Notes
IUPAC Name 4-Bromo-3-iodobenzaldehyde

Distinct from 3-bromo-4-iodo
CAS Number 873387-81-6 _

isomer (873387-82-7).[1]
Molecular Formula C7H4BriO

] Used for stoichiometry

Average Mol.[2] Weight 310.91 g/mol )

calculations.

_ _ Light-sensitive; store in amber

Appearance Solid (Pale yellow to off-white) )

vials.

N Sparingly soluble in

Solubility DCM, THF, DMSO, Toluene

hexanes/water.

Senior Scientist Insight: Mass Spectrum Interpretation

When validating synthesis via LC-MS, do not look for a single parent ion. Bromine exists as

(50.7%) and

(49.3%), while lodine is monoisotopic (
).
e Monoisotopic Mass (
): ~309.85 Da
* |sotope Peak (
): ~311.85 Da

o Pattern: You will observe a characteristic 1:1 doublet (M and M+2) separated by 2 mass
units. Absence of this "twin tower" pattern indicates dehalogenation or contamination.
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Structural Analysis: The Logic of Orthogonal
Reactivity

The utility of this scaffold relies on the bond dissociation energy (BDE) hierarchy: C—I < C-Br.
Palladium catalysts undergo oxidative addition into the C—I bond significantly faster than the C—
Br bond.

o Site A (C-3 lodine): High reactivity.[1][3] Reacts at Room Temperature (RT) or mild heat.

o Site B (C-4 Bromine): Moderate reactivity. Requires elevated temperatures (>80°C) or
specialized ligands (e.g., SPhos, XPhos) to activate after the iodine is consumed.

o Site C (Aldehyde): Electrophilic.[4] Preserved for late-stage condensation (e.g., reductive
amination) or protected as an acetal if harsh bases are used.

Visualization: Chemoselectivity Pathway

Condition Set 1
Pd(PPh3)4, Na2CO3
RT to 40°C

Oxidative Addition Condition Set 2
BiBon! Pd(dppf)CI2, K3PO4
80°C - 100°C

‘4-Bromo-3-iodobenzaldehyde

(Scaffold) 3,4-Di-substituted Benzaldehyde

Click to download full resolution via product page

Caption: Figure 1. The kinetic hierarchy of oxidative addition allows stepwise functionalization,
targeting the C-I bond first.

Synthesis Strategy: Direct lodination

While commercial sources exist, in-house synthesis is often required to ensure fresh, non-
oxidized aldehyde. The most robust route utilizes the reinforcing directing effects of the
aldehyde and bromine substituents.

e Aldehyde (-CHO):Meta-director.

e Bromine (-Br):Ortho/Para-director (deactivated).
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o Target Position (C-3):Meta to CHO and Ortho to Br. Perfect alignment.

Protocol: Acid-Mediated lodination

Adapted from standard electrophilic aromatic substitution protocols for deactivated rings [1, 2].

o Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and addition
funnel. Purge with Nitrogen.

e Solvent System: Dissolve 4-bromobenzaldehyde (10.0 g, 54 mmol) in concentrated Sulfuric
Acid (

) (50 mL). Note: The strong acid protonates the aldehyde, preventing oxidation and
increasing the meta-directing character.

¢ lodinating Agent: Add N-lodosuccinimide (NIS) (13.4 g, 60 mmol) portion-wise at 0°C.
Alternatively, use

(0.55 eq) with a strong oxidant like Periodic Acid (
) or Silver Sulfate (

) to generate the electrophilic iodonium ion (

).

e Reaction: Stir at room temperature for 4—-12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Look for the disappearance of the starting material (

) and appearance of the slightly more polar product.
e Quench: Pour mixture onto crushed ice (200 g). Neutralize carefully with saturated
or

solution until pH ~7.

o Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with 10% Sodium
Thiosulfate (

) to remove excess iodine (color change from purple/brown to clear).
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 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (O-
10% EtOAc in Hexanes).

Application Workflow: Site-Selective Suzuki
Coupling
This protocol demonstrates the selective arylation of the C-3 position, leaving the C-4 bromine

intact for future use.

Reagents

e Substrate: 4-Bromo-3-iodobenzaldehyde (1.0 eq)

Coupling Partner: Phenylboronic acid (1.1 eq)

Catalyst:

(3-5 mol%) — Chosen for mild reactivity.

Base:

(2.0 eq, 2M agueous solution)

Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology

e Degassing (Critical): In a reaction vial, combine the substrate and boronic acid. Dissolve in
the solvent mixture. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and
catalyst death.[3]

o Catalyst Addition: Add

quickly under a positive stream of Argon. Seal the vial.

o Temperature Control: Heat to 40°C.

o Why? At >60°C, you risk activating the C-Br bond, leading to mixtures of mono- and bis-
coupled products.
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e Monitoring: Check LC-MS at 2 hours.

o Success Indicator: Mass shift corresponding to -1 (+Phenyl). Retention of the Br isotope
pattern.

e |solation: Dilute with water, extract with EtOAc. The product, 4-bromo-3-
phenylbenzaldehyde, is now ready for a second coupling at the C-4 position (which will
require higher heat, e.g., 90°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6.873387-81-6 | CAS¥iEEE [m.chemicalbook.com]

e 7.873387-81-6|4-Bromo-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]
e 8. 4-Bromo-3-iodobenzaldehyde [oakwoodchemical.com]

e 9. Organic Syntheses Procedure [orgsyn.org]

e To cite this document: BenchChem. [Executive Summary: The "Privileged Scaffold"].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030158/docs#executive-summary-the-privileged-
scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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